Potent and Species-Conserved Inhibition of Human VAP-1 (SSAO) vs. Achiral Benzylamine
(+/-)-4-(1-Phenyl-ethoxy)-benzylamine demonstrates potent inhibition of human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC50 value of 32 nM in a radiochemical-enzymatic assay [1]. This level of inhibition is several orders of magnitude more potent than that observed for the unsubstituted parent compound benzylamine, which acts primarily as a substrate (Km values typically in the micromolar range) rather than a high-affinity inhibitor, underscoring the critical role of the 1-phenylethoxy substitution in achieving potent enzyme blockade [2][3].
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | Unsubstituted benzylamine (acts as substrate, not inhibitor; reported Km for human SSAO ~ 100-300 µM) |
| Quantified Difference | >3,000-fold greater potency (inhibition vs. substrate affinity) |
| Conditions | Recombinant human VAP-1 enzyme, radiochemical assay using 14C-benzylamine as substrate, T=25°C |
Why This Matters
This quantifies the compound's utility as a high-affinity chemical probe for VAP-1/SSAO, enabling studies at low concentrations where simpler benzylamine analogs are inert.
- [1] BindingDB. BDBM128993: (+/-)-4-(1-Phenyl-ethoxy)-benzylamine inhibition of human VAP-1. Database Entry. View Source
- [2] Nandigama, R. K., & Edmondson, D. E. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 15258-15265. View Source
- [3] Yu, P. H., & Zuo, D. M. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and lipoxidation end-products. Diabetologia, 40(12), 1243-1250. (Background: Km of benzylamine for SSAO). View Source
